molecular formula C25H21FN2O4S B11567133 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567133
M. Wt: 464.5 g/mol
InChI Key: YKODNGTWGMKRBM-UHFFFAOYSA-N
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Description

2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a thiazole ring, a fluorinated phenyl group, and a chromeno-pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a thiazole derivative with a fluorinated phenyl compound, followed by cyclization to form the chromeno-pyrrole core. Reaction conditions often include the use of catalysts such as silica-supported tungstosilisic acid and solvents like anhydrous benzene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interactions with various molecular targets and pathways:

Properties

Molecular Formula

C25H21FN2O4S

Molecular Weight

464.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21FN2O4S/c1-4-11-31-17-8-5-15(6-9-17)21-20-22(29)18-12-16(26)7-10-19(18)32-23(20)24(30)28(21)25-27-13(2)14(3)33-25/h5-10,12,21H,4,11H2,1-3H3

InChI Key

YKODNGTWGMKRBM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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